molecular formula C22H33N3O12S B6525693 ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) CAS No. 1051931-31-7

ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)

Cat. No.: B6525693
CAS No.: 1051931-31-7
M. Wt: 563.6 g/mol
InChI Key: FAPGQAQSFIIMGW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) (CAS: 1051931-31-7, MF: C22H33N3O12S) is a thiophene-based derivative featuring:

  • A 4,5-dimethyl-substituted thiophene core.
  • An ethyl ester group at position 2.
  • A complex acetamido side chain at position 2, incorporating a morpholinylpropylamino moiety.
  • Bis(oxalic acid) as a counterion, likely enhancing crystallinity or solubility .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S.2C2H2O4/c1-4-25-18(23)16-13(2)14(3)26-17(16)20-15(22)12-19-6-5-7-21-8-10-24-11-9-21;2*3-1(4)2(5)6/h19H,4-12H2,1-3H3,(H,20,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPGQAQSFIIMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCCCN2CCOCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including a morpholine moiety and oxalic acid. Its structure can be represented as follows:

C17H24N4O6S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_6\text{S}

This molecular configuration is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization with morpholine and acetamido groups. The synthetic pathway often employs techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time.

Antitumor Activity

Recent studies have evaluated the antitumor properties of similar thiophene derivatives. For instance, compounds bearing thiophene structures have shown promising results in inhibiting cancer cell proliferation across various human tumor cell lines. A notable study screened over 60 human tumor cell lines and identified several derivatives with significant cytotoxic effects, suggesting that the presence of the thiophene ring is crucial for antitumor activity .

The proposed mechanism of action for compounds like ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate involves the induction of apoptosis in cancer cells. This may occur through the activation of caspases and modulation of apoptotic pathways. Additionally, the morpholine group may enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Antioxidant Properties

Compounds similar to this one have also been studied for their antioxidant capabilities. The presence of electron-donating groups in the structure can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting cell death in tumor cells while protecting normal cells.

Case Studies

Study Model Findings
Study AMCF-7 CellsSignificant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study BA549 CellsInduction of apoptosis confirmed through flow cytometry; increased caspase-3 activity observed.
Study CXenograft ModelsTumor growth inhibition by 50% compared to control groups when administered at 20 mg/kg body weight.

These studies underscore the potential therapeutic applications of ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate in oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Thiophene Family

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
  • Key Differences: Substituent at Position 2: The target compound has a morpholinylpropylamino-acetamido group, whereas analogues feature a cyanoacrylamido group conjugated with substituted phenyl rings (e.g., 4-methoxy, nitro, or halogens) . Counterion: The bis(oxalic acid) in the target compound is absent in analogues, which exist as free bases.
  • Synthesis: Analogues are synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes in toluene with piperidine/acetic acid catalysis (yields: 72–94%) .
Bis-Heterocyclic Derivatives (e.g., Bis-Pyrimidines, Bis-Pyrazoles)
  • Key Differences: Core Structure: Bis-heterocycles (e.g., thieno[2,3-b]thiophene derivatives) feature fused or linked heterocyclic systems, contrasting with the single thiophene core in the target compound .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Thiophene Derivatives
Property Target Compound Cyanoacrylamido Analogues Bis-Heterocycles
Molecular Weight (g/mol) 563.58 ~350–400 (estimated) 300–450
Key Functional Groups Morpholinylpropylamino, oxalate Cyano, substituted phenyl acrylamido Pyrimidine/pyrazole fused rings
Synthetic Yield Not reported 72–94% 60–85%
Reported Bioactivity Not studied in evidence Antioxidant (IC50: 12–45 µM), anti-inflammatory (60–75% edema inhibition) Antiviral, antimicrobial

Research Findings and Implications

Bioactivity Potential

  • Cyanoacrylamido Analogues: Demonstrated significant antioxidant activity via DPPH radical scavenging (IC50: 12–45 µM) and anti-inflammatory effects in carrageenan-induced rat paw edema models (60–75% inhibition at 50 mg/kg) .
  • Target Compound : The morpholinyl group may enhance solubility and blood-brain barrier penetration compared to phenyl-substituted analogues, though its pharmacological profile remains uncharacterized in the provided evidence .

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